![molecular formula C16H16ClNO6S B2675643 3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid CAS No. 438021-93-3](/img/structure/B2675643.png)

3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

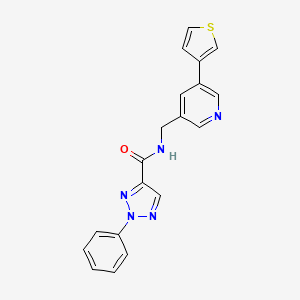

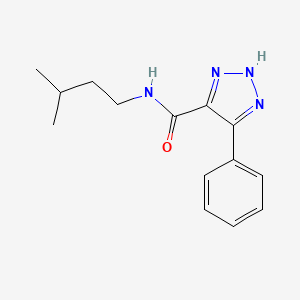

The compound “3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid” is a chemical compound with the molecular formula C16H16ClNO6S . It has a molecular weight of 385.82 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16ClNO6S/c1-9-4-5-10 (16 (19)20)6-15 (9)25 (21,22)18-12-7-11 (17)13 (23-2)8-14 (12)24-3/h4-8,18H,1-3H3, (H,19,20) . This indicates the presence of a sulfamoyl group attached to a 5-chloro-2,4-dimethoxyphenyl group and a 4-methylbenzoic acid group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 385.82 . The InChI code for this compound is 1S/C16H16ClNO6S/c1-9-4-5-10 (16 (19)20)6-15 (9)25 (21,22)18-12-7-11 (17)13 (23-2)8-14 (12)24-3/h4-8,18H,1-3H3, (H,19,20) .Applications De Recherche Scientifique

Chemiluminescence Studies

Sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds exhibit interesting chemiluminescence properties. For instance, base-induced decomposition of certain dioxetanes in dimethyl sulfoxide (DMSO) has been shown to emit light, with the wavelength and intensity of light emission varying based on the substituents present in the molecule (Watanabe et al., 2010). This suggests potential applications in bioimaging and analytical chemistry where chemiluminescent markers are valuable.

Antiviral Research

Research into the synthesis of certain compounds, including those with dimethoxyphenyl groups, has shown significant antiviral activity. For example, compounds synthesized using efficient and eco-friendly catalysts have demonstrated highly significant anti-viral activity against tobacco mosaic virus (Naidu et al., 2012). This highlights the potential for compounds with similar structural features to be explored for antiviral drug development.

Redox Sensor Development

The study of protein sulfenation and its role as a redox sensor indicates the importance of sulfamoyl groups in biological systems. Sulfenic acids are reactive intermediates that can undergo reversible post-translational modifications, potentially regulating protein function (Charles et al., 2007). Compounds containing sulfamoyl groups could, therefore, play a role in developing tools for studying redox biology.

Antibacterial Studies

Further derivatives of compounds related to the chemical have shown antibacterial activities. Research into certain benzoyl and sulfamoyl derivatives has revealed their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting their potential use in combating bacterial infections (Bildirici et al., 2007).

Synthesis and Reactivity

The synthesis and reactivity of sulfamoyl azides and related compounds have been explored for their potential in organic synthesis and drug development. These studies provide insight into the mechanisms and applications of sulfamoyl-containing compounds in medicinal chemistry (Culhane & Fokin, 2011).

Propriétés

IUPAC Name |

3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO6S/c1-9-4-5-10(16(19)20)6-15(9)25(21,22)18-12-7-11(17)13(23-2)8-14(12)24-3/h4-8,18H,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOFSVBFLCUNRCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-Chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-methylbenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2675564.png)

![N-(4-methylbenzyl)-1-(4-oxo-3-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2675572.png)

![N-(4-fluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2675576.png)

![Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B2675578.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2675579.png)